molecular formula C8H15NO4 B3021838 Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate CAS No. 262444-52-0

Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate

Cat. No.: B3021838
CAS No.: 262444-52-0
M. Wt: 189.21 g/mol
InChI Key: VSQPEDPYPBOLOK-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate is a chemical compound that has garnered interest due to its unique properties and potential applications. It is a heterocyclic compound containing both nitrogen and oxygen atoms within its ring structure. The molecular formula is C8H15NO4, and it has a molecular weight of 189.21 g/mol.

Scientific Research Applications

Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate typically involves the reaction of tert-butyl 2-oxo-2-(2-oxoethyl)acetate with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired oxazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures is essential in industrial production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxazolidine ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted oxazolidines. These products have various applications in different fields of research and industry .

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-hydroxy-1,2-oxazolidine-3-carboxylate: Similar structure but with a different position of the hydroxyl group.

    Tert-butyl 4-hydroxy-1,2-oxazolidine-2-acetate: Similar structure but with an acetate group instead of a carboxylate group.

Uniqueness

Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate is unique due to its specific ring structure and the presence of both hydroxyl and carboxylate functional groups. This combination of features makes it a versatile compound with a wide range of applications in various fields of research and industry .

Properties

IUPAC Name

tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)9-4-6(10)5-12-9/h6,10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQPEDPYPBOLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625946
Record name tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878385-72-9
Record name tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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